4-Aminocyclohexanol

説明

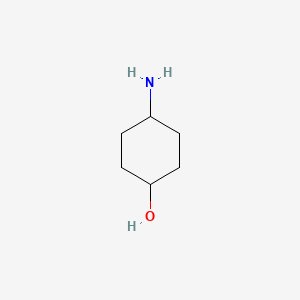

Structure

3D Structure

特性

IUPAC Name |

4-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLXLGZJLAOKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218630, DTXSID001312113 | |

| Record name | 4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-65-3, 27489-62-9, 40525-78-8 | |

| Record name | 4-Aminocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminocyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Aminocyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminocyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040525788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminocyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-aminocyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6E7B62984 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-AMINOCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K079SXM0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Aminocyclohexanol physical and chemical properties

An In-depth Technical Guide to 4-Aminocyclohexanol: Properties, Synthesis, and Applications

Introduction

4-Aminocyclohexanol is a bifunctional alicyclic organic compound featuring both an amino (-NH₂) and a hydroxyl (-OH) group on a cyclohexane ring. This unique structure, existing as two primary stereoisomers (cis and trans), makes it a highly versatile building block in organic synthesis. Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the mucolytic agent Ambroxol.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the core physical and chemical properties, stereochemical considerations, spectroscopic analysis, synthetic pathways, and key applications of 4-aminocyclohexanol.

Molecular Structure and Stereochemistry

The functionality and utility of 4-aminocyclohexanol are intrinsically linked to its stereochemistry. The compound exists as two geometric isomers, cis and trans, which arise from the relative orientation of the amino and hydroxyl substituents on the cyclohexane ring.

-

trans-4-Aminocyclohexanol : In its most stable chair conformation, both the amino and hydroxyl groups occupy equatorial positions. This arrangement minimizes steric hindrance and results in greater thermodynamic stability.[3] The trans isomer is the more commonly utilized form in synthesis.[3]

-

cis-4-Aminocyclohexanol : In the cis isomer's stable chair conformation, one substituent is in an axial position while the other is equatorial.[4] This leads to greater steric strain compared to the trans isomer.

The differentiation and selective synthesis of these isomers are critical for their application in stereospecific drug synthesis.

Caption: Chair conformations of trans and cis-4-Aminocyclohexanol.

Physical and Chemical Properties

4-Aminocyclohexanol is typically a white to off-white or light yellow crystalline solid at room temperature.[1][3][5] Its bifunctional nature allows it to act as both a hydrogen bond donor and acceptor, conferring moderate solubility in polar solvents like water, ethanol, and methanol.[1][3] The compound is considered stable under recommended storage conditions but is known to be hygroscopic and air-sensitive.[3] It is incompatible with strong oxidizing agents.[3]

Data Presentation: Physical Properties of trans-4-Aminocyclohexanol

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO | [3][6] |

| Molecular Weight | 115.17 g/mol | [3][5][6] |

| Appearance | White to light yellow crystalline powder | [1][3][5] |

| Melting Point | 108-113 °C | [3][5] |

| Boiling Point | 127 °C at 14 mmHg | [3] |

| Density | ~1.037 g/cm³ | [3] |

| Solubility | Soluble in water; slightly soluble in methanol and chloroform.[1][3][5] | |

| Flash Point | 75.4 °C | [3] |

Spectroscopic Characterization and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously differentiating between the cis and trans diastereomers of 4-aminocyclohexanol.[4] The key distinguishing features are found in the chemical shifts (δ) and spin-spin coupling constants (J) of the protons attached to C1 (bearing the -OH group) and C4 (bearing the -NH₂ group).

In the trans isomer, the H-1 and H-4 protons are in axial positions, leading to large axial-axial (Jₐₐ) couplings with adjacent protons, typically in the 10-13 Hz range.[4] Conversely, the cis isomer has one of these protons in an equatorial position, resulting in smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings, generally between 2-5 Hz.[4] The observation of a large coupling constant for the H-1 or H-4 proton is a strong indicator of the trans isomer.[4]

Data Presentation: Comparative ¹H NMR Data for Isomer Identification

| Proton | cis-4-Aminocyclohexanol (in D₂O) | trans-4-Aminocyclohexanol (in D₂O) | Key Distinguishing Feature |

| H-1 (CH-OH) | ~3.96 ppm (multiplet) | ~3.58 ppm (multiplet) | The equatorial H-1 in the cis isomer is deshielded (higher ppm) compared to the axial H-1 in the trans isomer.[4] |

| H-4 (CH-NH₂) | ~3.20 ppm (multiplet) | ~2.65 ppm (multiplet) | Similar to H-1, the equatorial H-4 in the cis isomer resonates at a lower field than the axial H-4 in the trans isomer.[4] |

Experimental Protocol: NMR Analysis for Isomer Identification

This protocol outlines the necessary steps for preparing and analyzing a sample of 4-aminocyclohexanol to determine its stereochemistry.

1. Sample Preparation:

- Weighing: Accurately weigh 5-10 mg of the 4-aminocyclohexanol sample for ¹H NMR analysis.[4] For ¹³C NMR, a larger sample of 20-50 mg is recommended.[4]

- Solvent Selection: Choose a suitable deuterated solvent. Deuterated water (D₂O) and methanol-d₄ (CD₃OD) are common choices due to the compound's polarity.[4]

- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the selected solvent in a clean vial. Gentle vortexing can aid dissolution.[4]

- Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

- Spectrometer: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution.[4]

- Shimming: Shim the instrument to ensure a homogeneous magnetic field.

- Acquisition: Acquire the ¹H NMR spectrum. Pay close attention to the multiplets for the H-1 and H-4 protons.

- Analysis: Integrate the signals and, most importantly, analyze the coupling constants of the H-1 and H-4 signals to assign the cis or trans configuration.

start [label="Start: 4-Aminocyclohexanol Sample", shape=ellipse, fillcolor="#FBBC05"];

prep [label="Sample Preparation\n(5-10 mg in 0.6 mL D₂O)"];

transfer [label="Transfer to NMR Tube"];

acquire [label="Acquire ¹H NMR Spectrum\n(≥300 MHz Spectrometer)"];

analyze [label="Analyze Spectrum:\n- Chemical Shifts (δ) of H-1, H-4\n- Coupling Constants (J)"];

decision [label="Large Jₐₐ Coupling\n(10-13 Hz)?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

trans [label="Result: trans Isomer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

cis [label="Result: cis Isomer", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep;

prep -> transfer;

transfer -> acquire;

acquire -> analyze;

analyze -> decision;

decision -> trans [label="Yes"];

decision -> cis [label="No"];

}

Caption: Experimental workflow for NMR-based isomer identification.

Synthesis Pathways

The selective synthesis of 4-aminocyclohexanol isomers is an area of active research, with enzymatic routes gaining favor for their high selectivity and sustainability.

One-Pot Enzymatic Synthesis

A notable method involves a one-pot synthesis from 1,4-cyclohexanedione using a combination of a keto reductase (KRED) and an amine transaminase (ATA).[7] The stereochemical outcome (cis or trans) can be controlled by selecting specific enzymes that favor the formation of one isomer over the other.[3]

Caption: One-pot enzymatic synthesis of 4-aminocyclohexanol isomers.

Experimental Protocol: Enzymatic Synthesis

This protocol is a generalized procedure based on published methods.[3]

-

Reaction Setup: In a suitable reaction vessel, prepare a buffered solution (e.g., 50 mM sodium phosphate, pH 7.0).[3]

-

Add Reagents: Add the substrate, 1,4-cyclohexanedione (e.g., 50 mM).[3]

-

Add Cofactors and Cosubstrates: Add the necessary cofactor for the KRED (e.g., NAD(P)⁺), a hydrogen donor like isopropanol (e.g., 100 mM), and an amine donor for the ATA.[3]

-

Add Enzymes: Introduce the selected KRED and ATA enzymes. The choice of enzymes dictates the stereoselectivity towards the cis or trans product.

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with stirring.[3]

-

Monitoring and Workup: Monitor the reaction progress using chromatography (TLC or HPLC). Once complete, proceed with standard extraction and purification protocols to isolate the desired 4-aminocyclohexanol isomer.

Applications in Research and Drug Development

The primary industrial application of trans-4-aminocyclohexanol is as a key starting material in the synthesis of Ambroxol, a widely used mucolytic drug that helps clear mucus from the respiratory tract.[2] Its bifunctional nature allows for sequential reactions to build the more complex Ambroxol molecule.

Beyond this specific use, 4-aminocyclohexanol serves as a versatile scaffold in medicinal chemistry.[8] Its rigid cyclohexane core and strategically placed functional groups are valuable for designing selective ligands and inhibitors for various biological targets, including those in the central nervous system (CNS).[8] It is frequently used in drug discovery programs targeting neuroactive agents, analgesics, and anti-inflammatory pathways.[8]

Safety, Handling, and Storage

4-Aminocyclohexanol is classified as hazardous. It can be harmful if swallowed and may cause skin irritation or severe eye irritation/damage.[6][8][9]

-

Handling: Use only with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[9][10] Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[9][10] The material is hygroscopic and should be protected from moisture.[3][10] Keep away from incompatible substances such as strong oxidizing agents.[3][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Conclusion

4-Aminocyclohexanol is a fundamentally important chemical intermediate whose value is defined by its stereochemistry. The trans isomer, in particular, is a cornerstone for the synthesis of important pharmaceuticals like Ambroxol. A thorough understanding of its physical properties, the spectroscopic methods for distinguishing its isomers, and its synthetic pathways is essential for chemists and researchers. With the rise of biocatalysis, new, more selective, and sustainable routes to its synthesis will continue to enhance its utility in drug development and fine chemical manufacturing.

References

- An In-depth Technical Guide to the Physical and Chemical Properties of 4-Aminocyclohexanol. Benchchem.

- Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. Benchchem.

- Trans 4 Amino Cyclohexanol Latest Price Exporter. Cartel International.

- 4-Aminocyclohexanol | C6H13NO. PubChem.

- Sviatenko, O., et al. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate.

- trans-4-Aminocyclohexanol | 27489-62-9. ChemicalBook.

- Trans-4-Amino Cyclohexanol (4-TAC). Scimplify.

- Exploring Trans-4-Aminocyclohexanol: Properties, Uses, and Manufacturing. Chemical Information.

- trans-4-Aminocyclohexanol Safety Data Sheet. AK Scientific, Inc..

- trans-4-Aminocyclohexanol Product Information. Tokyo Chemical Industry UK Ltd..

- SAFETY DATA SHEET: trans-4-Aminocyclohexanol. Thermo Fisher Scientific.

Sources

- 1. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]

- 6. 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Trans-4-Amino Cyclohexanol (4-TAC) Online | Trans-4-Amino Cyclohexanol (4-TAC) Manufacturer and Suppliers [scimplify.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to cis-4-Aminocyclohexanol: Structure, Properties, and Synthesis

December 2025

Abstract

This technical guide provides a comprehensive examination of cis-4-Aminocyclohexanol, a pivotal bifunctional building block for researchers, scientists, and professionals in drug development. Its unique stereochemistry, featuring a 1,4-cis relationship between an amino and a hydroxyl group on a cyclohexane scaffold, offers a rigid and defined framework for the synthesis of complex molecular architectures. This document delves into the core physicochemical properties, advanced spectroscopic characterization, state-of-the-art stereoselective synthesis, and applications of this versatile intermediate.

Molecular Structure and Stereochemical Landscape

cis-4-Aminocyclohexanol is an organic compound characterized by a cyclohexane ring substituted at the 1 and 4 positions with a hydroxyl group and an amino group, respectively.[1] The designation "cis" signifies that both substituents lie on the same face of the cyclohexane ring.

In its most stable chair conformation, one substituent must occupy an axial position while the other occupies an equatorial position. This conformational rigidity is a critical attribute in medicinal chemistry, as it allows the molecule to serve as a rigid scaffold, presenting the amino and hydroxyl functionalities in a precise three-dimensional orientation. This spatial arrangement is crucial for designing ligands that can achieve high-affinity interactions with biological targets such as G-protein coupled receptors (GPCRs) and kinases.[2]

Caption: Chair conformation of cis-4-Aminocyclohexanol.

Physicochemical and Spectroscopic Properties

The presence of both an amino and a hydroxyl group makes cis-4-Aminocyclohexanol soluble in water and other polar organic solvents.[1] These functional groups also allow for hydrogen bonding, influencing its physical properties and reactivity.[1]

Physical and Chemical Data Summary

The following table summarizes key quantitative properties of cis-4-Aminocyclohexanol.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO | [1][3] |

| Molecular Weight | 115.17 g/mol | [3] |

| CAS Number | 40525-78-8 | [4] |

| Appearance | Off-white to light yellow solid/powder | [4] |

| Solubility | Soluble in water and various organic solvents | [1] |

| Storage | Store at 2-8°C under an inert atmosphere | [5][6] |

Spectroscopic Characterization

Precise structural elucidation is paramount for distinguishing between cis and trans isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose.

-

¹H NMR Spectroscopy : The key to distinguishing cis and trans isomers lies in the signals of the protons attached to the carbons bearing the hydroxyl (H-1) and amino (H-4) groups. In the cis isomer, one proton is axial and the other is equatorial. The axial proton will typically exhibit large axial-axial coupling constants and smaller axial-equatorial couplings, while the equatorial proton will show small equatorial-axial and equatorial-equatorial couplings. For cis-4-aminocyclohexanol, the ¹H NMR spectrum (in D₂O) shows characteristic multiplets at approximately 3.20 ppm and 3.96 ppm for these protons, with the remaining eight cyclohexane protons appearing as a multiplet around 1.68 ppm.[7]

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic broad absorption bands for the O-H stretch of the alcohol and N-H stretches of the primary amine, typically in the range of 3200-3600 cm⁻¹.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound, with an expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular formula.

Stereoselective Synthesis: An Enzymatic Approach

The synthesis of the cis isomer of 4-aminocyclohexanol can be challenging due to the thermodynamic preference for the trans isomer in many chemical reductions.[8] Modern biocatalytic methods, however, offer exceptional stereocontrol under environmentally benign conditions. A one-pot, two-step enzymatic cascade starting from the bio-based precursor 1,4-cyclohexanedione is a highly efficient and selective method.[9][10]

The causality behind this choice of methodology is the inherent selectivity of enzymes. A keto reductase (KRED) is first used for a regioselective mono-reduction of the symmetrical diketone. Subsequently, the choice of a specific amine transaminase (ATA) dictates the stereochemical outcome, enabling the selective synthesis of the cis-aminocyclohexanol.[2][9]

Caption: One-pot enzymatic cascade for cis-4-aminocyclohexanol synthesis.

Experimental Protocol: One-Pot Enzymatic Synthesis

This protocol is adapted from established biocatalytic methodologies.[2][11]

Materials:

-

1,4-Cyclohexanedione

-

Ketoreductase (e.g., from Lactobacillus kefir, LK-KRED)

-

cis-selective Amine Transaminase (e.g., ATA-3FCR-4M)[9]

-

NADP⁺ (cofactor)

-

Isopropylamine (amine donor)

-

Pyridoxal 5'-phosphate (PLP, ATA cofactor)

-

HEPES buffer (50 mM, pH 7.5)

-

Magnesium Chloride (MgCl₂)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel (30°C) with stirring (250 rpm), prepare a 30 mL solution of 50 mM HEPES buffer (pH 7.5).[7]

-

Reagent Addition: To the buffer, add 1,4-cyclohexanedione to a final concentration of 50 mM. Subsequently, add the following reagents to their indicated final concentrations: 1 mM NADP⁺, 500 mM isopropylamine, 1 mM PLP, 1 mM MgCl₂, and 2% (v/v) DMSO.[2]

-

Enzyme Addition: Initiate the cascade reaction by adding the LK-KRED cell lysate (e.g., 0.4 mg/mL) and the selected cis-selective ATA (e.g., 2 mg/mL).[7]

-

Reaction Monitoring & Workup: Allow the reaction to proceed for 24-48 hours. Monitor the conversion of the starting material and formation of the product via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[7]

-

Product Isolation: Upon reaction completion, terminate the reaction by removing the enzymes (e.g., via centrifugation). The aqueous solution can then be subjected to standard purification techniques, such as extraction and column chromatography, to isolate the final product.

Applications in Drug Development

cis-4-Aminocyclohexanol is a valuable chiral building block for synthesizing biologically active molecules.[1][2]

-

Rigid Scaffold: The conformationally restricted cyclohexane ring serves as an excellent scaffold to orient other pharmacophoric groups in a defined 3D space. This is critical for optimizing ligand-receptor binding.

-

Bifunctional Handle: The amino and hydroxyl groups can be functionalized selectively, allowing for the divergent synthesis of compound libraries for screening. The amine can be readily acylated, alkylated, or used in reductive amination, while the alcohol can be etherified or esterified.

-

Metabolic Relevance: The 4-aminocyclohexanol core is biologically relevant; for instance, it is a known human metabolite of the mucolytic agent Ambroxol.[3] This indicates good metabolic stability and acceptance of the scaffold in biological systems.

Safety and Handling

As with all chemical reagents, cis-4-Aminocyclohexanol should be handled with appropriate care in a well-ventilated laboratory environment.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[12][13]

-

Handling: Avoid breathing dust and prevent contact with skin and eyes.[4][14] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere to prevent degradation.[5][6][14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12][15]

Conclusion

cis-4-Aminocyclohexanol stands out as a high-value building block in modern organic synthesis and medicinal chemistry. Its well-defined stereochemistry and bifunctional nature provide a robust platform for the creation of novel therapeutics. The development of highly selective biocatalytic routes for its synthesis has further enhanced its accessibility, enabling researchers to leverage its unique structural features in the rational design of new and effective drugs.

References

- 1. CAS 40525-78-8: cis-4-Aminocyclohexanol | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-4-Aminocyclohexanol 97% | CAS: 40525-78-8 | AChemBlock [achemblock.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 56239-26-0|cis-4-Aminocyclohexanol hydrochloride|BLD Pharm [bldpharm.com]

- 7. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 8. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]

- 11. Page loading... [guidechem.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. cis-4-Aminocyclohexanol hydrochloride - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to trans-4-Aminocyclohexanol: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth exploration of trans-4-Aminocyclohexanol, a critical bifunctional building block in modern organic synthesis and pharmaceutical development. We will delve into its fundamental properties, synthesis methodologies, and diverse applications, offering field-proven insights for researchers, chemists, and drug development professionals. The content is structured to provide not just procedural steps, but the scientific rationale underpinning its use, ensuring a comprehensive understanding for both practical application and innovative research.

Core Molecular Profile and Physicochemical Properties

trans-4-Aminocyclohexanol is a versatile organic compound featuring a cyclohexane ring substituted with an amino group (-NH2) and a hydroxyl group (-OH) in a trans configuration. This specific stereochemistry is crucial for its role in creating molecules with defined three-dimensional structures, a vital aspect of modern drug design.[1][2]

The dual functionality of an amine and an alcohol on a stable carbocyclic scaffold allows it to serve as a linchpin in the synthesis of more complex molecules, including a variety of Active Pharmaceutical Ingredients (APIs).[3][4]

Table 1: Key Physicochemical Data for trans-4-Aminocyclohexanol

| Property | Value | Source(s) |

| CAS Number | 27489-62-9 | [5][6][7][8] |

| Molecular Formula | C₆H₁₃NO | [2][7][8] |

| Molecular Weight | 115.18 g/mol | [2][7][8] |

| Appearance | White to off-white crystalline powder | [2][3][9] |

| Melting Point | 108-113 °C | [3][9] |

| Boiling Point | 127 °C at 14 mmHg | [2][3] |

| Purity (Typical) | ≥97-99% (GC) | [2][4][9] |

| IUPAC Name | (1r,4r)-4-Aminocyclohexan-1-ol | [6] |

| Synonyms | trans-4-Hydroxycyclohexylamine | [2][8] |

Synthesis Methodologies: From Classic Reduction to Biocatalysis

The synthesis of trans-4-Aminocyclohexanol with high stereoselectivity is a key challenge. The predominant trans isomer is often the most desired for pharmaceutical applications due to its specific conformational properties.

Chemical Synthesis via Hydrogenation

A common industrial method involves the catalytic hydrogenation of p-acetamidophenol (paracetamol). This process typically occurs in two stages: hydrogenation of the aromatic ring followed by hydrolysis of the amide group. The control of the trans/cis isomer ratio is a critical parameter, often influenced by catalyst choice, solvent, and reaction conditions.

A patented process highlights a method to improve the yield of the trans isomer through controlled crystallization.[10] The process involves hydrogenating p-acetamidophenol to create a mixture of cis/trans isomers, followed by hydrolysis. The separation of the desired trans isomer is then achieved by cooling an aqueous alkaline solution of the mixture, causing the trans-4-aminocyclohexanol to selectively precipitate.[10]

Diagram 1: Chemical Synthesis Pathway via Hydrogenation

Caption: Enzymatic cascade for stereoselective synthesis.

Key Applications in Research and Drug Development

The utility of trans-4-Aminocyclohexanol stems from its bifunctional nature, making it a valuable scaffold in medicinal chemistry and a key intermediate for several commercial drugs. [1][3]

Intermediate for Ambroxol Hydrochloride

One of the most significant industrial applications of trans-4-Aminocyclohexanol is as a crucial starting material for the synthesis of Ambroxol hydrochloride. [3][11]Ambroxol is a widely used mucolytic agent that helps in clearing mucus from the respiratory tract. The specific trans-stereochemistry of the aminocyclohexanol moiety is integral to the final structure and therapeutic activity of Ambroxol.

Scaffold for CNS-Active Agents

The cyclohexanol ring provides a rigid, non-aromatic scaffold that is useful in designing molecules targeting the central nervous system (CNS). [1]Its stereochemical stability is leveraged in drug discovery programs to synthesize selective ligands and neuroactive agents, including potential analgesics and anti-inflammatory drugs. [1][2]

Chiral Building Block in Asymmetric Synthesis

In academic and industrial research, trans-4-Aminocyclohexanol serves as a chiral building block. [2]Its defined stereochemistry allows for the creation of enantiomerically pure compounds, which is a critical requirement in drug development to ensure target specificity and minimize off-target side effects. [2]

Other Industrial Uses

Beyond pharmaceuticals, it is used as an intermediate in the synthesis of pesticides, dyes, and other fine chemicals. [12]Its derivatives are numerous, highlighting its versatility as a foundational chemical for a wide range of products. [12]

Experimental Protocols and Analytical Characterization

Trustworthy and reproducible experimental design is paramount. Below are representative protocols for handling and analysis.

Protocol: General Handling and Storage

Due to its chemical nature, proper handling is essential for safety and to maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always handle trans-4-Aminocyclohexanol in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat. [7][13]2. Dispensing: The compound is a crystalline powder. Avoid generating dust. Use appropriate tools for weighing and transferring. [7]3. Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C). [6][13]The compound can be hygroscopic. [7]4. Incompatibilities: Avoid contact with strong oxidizing agents. [7]

Protocol: Purity Analysis by Gas Chromatography (GC)

GC is a standard method for assessing the purity of trans-4-Aminocyclohexanol and quantifying the cis/trans isomer ratio. [2][3]Direct analysis can be challenging; derivatization is sometimes employed for better peak separation and resolution. [14]

-

Sample Preparation: Accurately weigh ~10 mg of trans-4-Aminocyclohexanol and dissolve in 1 mL of a suitable solvent like methanol or dichloromethane.

-

GC System: A typical system would include a flame ionization detector (FID).

-

Column: A capillary column with a polar stationary phase is often suitable. For chiral separations to resolve isomers, a cyclodextrin-based column (e.g., CP Chirasil-DeX CB) may be necessary. [14]4. Typical GC Parameters (Starting Point):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium or Nitrogen.

-

-

Data Analysis: Integrate the peak areas to determine the purity percentage. The relative percentage of cis and trans isomers can be calculated from their respective peak areas.

Safety and Hazard Profile

trans-4-Aminocyclohexanol is classified as a hazardous chemical. Users must consult the Safety Data Sheet (SDS) before handling.

-

Hazards: It is reported to cause severe skin burns and eye damage. [7][15]It may also be harmful if swallowed and cause irritation to the respiratory system. [5][13]* First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [7] * Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [7] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [13] * Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention. [13]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [13]

-

References

-

Exploring Trans-4-Aminocyclohexanol: Properties, Uses, and Manufacturing. Specialty Chemicals.

-

trans-4-Aminocyclohexanol hydrochloride 97%. Sigma-Aldrich.

-

Sviatenko, O., et al. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem.

-

Safety Data Sheet: trans-4-Aminocyclohexanol. Thermo Fisher Scientific.

-

trans-4-Aminocyclohexanol | CAS 27489-62-9. Santa Cruz Biotechnology.

-

Trans-4-Amino Cyclohexanol (4-TAC). Scimplify.

-

trans-4-Aminocyclohexanol. Chem-Impex.

-

Lehmann, B. (1997). Process for the preparation of trans-4-aminocyclohexanol. Google Patents (EP0909753B1).

-

What are the synthesis and applications of trans-4-Aminocyclohexanol? Guidechem.

-

trans-4-Aminocyclohexanol, 97%. Thermo Fisher Scientific.

-

Safety Data Sheet: trans-4-Aminocyclohexanol. AK Scientific, Inc.

-

trans-4-Aminocyclohexanol | 27489-62-9. ChemicalBook.

-

Trans-4-Aminocyclohexanol. Shreeneel Chemicals.

-

4-Aminocyclohexanol. PubChem, National Center for Biotechnology Information.

-

trans-4-Aminocyclohexanol | 27489-62-9. Tokyo Chemical Industry Co., Ltd.

-

Trans-4-Aminocyclohexanol Drug Information. Pharmacompass.

-

Process for the preparation of trans-4-aminocyclohexanol. Espacenet.

-

CAS No : 27489-62-9| Chemical Name : trans-4-Aminocyclohexanol. Pharmaffiliates.

-

Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald.

Sources

- 1. Trans-4-Amino Cyclohexanol (4-TAC) Online | Trans-4-Amino Cyclohexanol (4-TAC) Manufacturer and Suppliers [scimplify.com]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. Trans-4-Aminocyclohexanol at Best Price, High Purity Intermediate [shreeneels.net]

- 5. 反式-4-氨基环己醇 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. kmpharma.in [kmpharma.in]

- 9. trans-4-Aminocyclohexanol, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]

- 11. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. aksci.com [aksci.com]

- 14. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 15. trans-4-Aminocyclohexanol | 27489-62-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide on the Stereoisomerism and Stability of 4-Aminocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminocyclohexanol is a pivotal bifunctional organic molecule, serving as a critical building block in the synthesis of numerous pharmaceutical compounds.[1] Its stereochemical configuration profoundly influences the three-dimensional structure and biological activity of target drug molecules. This guide provides a comprehensive analysis of the stereoisomerism and thermodynamic stability of cis- and trans-4-aminocyclohexanol. We will delve into the principles of conformational analysis, the energetic factors governing isomer preference, and the experimental and computational methodologies used for their characterization.

Introduction to Stereoisomerism in 4-Aminocyclohexanol

Disubstituted cyclohexanes, such as 4-aminocyclohexanol, exhibit geometric isomerism, leading to the existence of cis and trans diastereomers.[2] In the cis isomer, the amino (-NH₂) and hydroxyl (-OH) groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain.[3] The substituents can occupy either axial or equatorial positions, and the interconversion between two chair conformations is known as a ring flip.[2]

The stereoisomeric relationship and the chair conformations are fundamental to understanding the molecule's stability and reactivity.

Caption: Intramolecular hydrogen bonding in cis-4-aminocyclohexanol.

Experimental and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the conformation of substituted cyclohexanes. [1]The coupling constants between adjacent protons are diagnostic of their relative orientation.

-

Axial-axial (J_ax,ax): Typically large (10-13 Hz).

-

Axial-equatorial (J_ax,eq): Smaller (2-5 Hz).

-

Equatorial-equatorial (J_eq,eq): Smallest (0-3 Hz).

In the ¹H NMR spectrum of trans-4-aminocyclohexanol, the proton attached to the carbon bearing the hydroxyl group (H-1) would show a large axial-axial coupling and a smaller axial-equatorial coupling, confirming the diequatorial conformation. [1] Experimental Protocol: ¹H NMR Analysis of 4-Aminocyclohexanol

-

Sample Preparation: Dissolve 5-10 mg of 4-aminocyclohexanol in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. [1]2. Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Identify the signals corresponding to the protons on the carbons bearing the -OH and -NH₂ groups.

-

Measure the coupling constants for these signals.

-

A large coupling constant (typically > 10 Hz) for the methine proton signals is indicative of an axial proton coupled to an adjacent axial proton, which is consistent with the substituent being in the equatorial position.

-

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the relative energies of the different conformers of 4-aminocyclohexanol. [1]These calculations provide a quantitative measure of the stability difference between the diequatorial and diaxial conformations of the trans isomer and the different conformers of the cis isomer.

Synthesis and Separation of Isomers

The synthesis of 4-aminocyclohexanol often yields a mixture of cis and trans isomers. [4]The separation of these isomers is a critical step to obtain the desired high-purity compound, which is often the trans isomer due to its prevalence in pharmaceutical applications. [5] Common separation techniques include:

-

Fractional crystallization: This method can be used to separate the isomers based on differences in their solubility. [6]* Chromatography: Techniques like column chromatography can effectively separate the cis and trans isomers.

Chemoenzymatic synthesis routes have also been developed to achieve stereoselective production of either the cis or trans isomer, often employing keto reductases and amine transaminases. [7][8]

Conclusion

The stereoisomerism and stability of 4-aminocyclohexanol are governed by fundamental principles of conformational analysis. The trans isomer is significantly more thermodynamically stable than the cis isomer due to its ability to adopt a diequatorial chair conformation, which minimizes destabilizing 1,3-diaxial interactions. While intramolecular hydrogen bonding can offer some stabilization to the cis isomer, it is insufficient to overcome the substantial steric preference for the diequatorial arrangement in the trans isomer. A thorough understanding of these principles, supported by experimental and computational data, is essential for the effective application of 4-aminocyclohexanol in drug design and development.

References

-

KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved from [Link]

-

Lumen Learning. (n.d.). Monosubstituted Cylcohexanes | MCC Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

-

Química Organica.org. (n.d.). Substituted cyclohexanes | 1,3-diaxial interaction. Retrieved from [Link]

-

Davis, R. (2013, September 19). Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions [Video]. YouTube. Retrieved from [Link]

-

Bovey, F. A., Hood, F. P., Anderson, E. W., & Kornegay, R. L. (1964). NMR Study of Rotational Barriers and Conformational Preferences. II. d11‐Cyclohexane. The Journal of Chemical Physics, 41(7), 2041–2049. Retrieved from [Link]

-

Squillacote, M., Sheridan, R. S., Chapman, O. L., & Anet, F. A. L. (1975). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Journal of the American Chemical Society, 97(11), 3244–3246. Retrieved from [Link]

-

Sviatenko, O., Ríos-Lombardía, N., Höhne, M., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(23), 5786-5792. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

-

AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Table of A-Values. Retrieved from [Link]

- Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.

-

Casy, A. F., & Terashima, K. (1974). Synthesis and Stereochemistry of Some Diastereoisomeric 2-Amino-4-t-butylcyclohexanols and Related Compounds. Canadian Journal of Chemistry, 52(21), 3731-3741. Retrieved from [Link]

-

KARANS CHEMWORLD. (2024, September 8). NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

-

Sviatenko, O. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. University of Greifswald. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminocyclohexanol. Retrieved from [Link]

-

Sviatenko, O., Ríos-Lombardía, N., Höhne, M., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). A value. Retrieved from [Link]

-

Molecules. (2021, October 19). Intramolecular Hydrogen Bonding 2021. National Institutes of Health. Retrieved from [Link]

-

Molecules. (2014, September 29). Special Issue: Intramolecular Hydrogen Bonding. National Institutes of Health. Retrieved from [Link]

-

Li, H., et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(10), 820-824. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, September 25). Predicting Most stable chair conformation of cis-4-Ethylcyclohexanol [Video]. YouTube. Retrieved from [Link]

-

Molecules. (2021, June 10). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. National Institutes of Health. Retrieved from [Link]

-

University of South Wales. (n.d.). 2053169. Retrieved from [Link]

-

ChemBK. (n.d.). Cyclohexanol, 4-amino-, cis-. Retrieved from [Link]

-

University of Calgary. (n.d.). Functional Groups. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, May 28). Why is the A-value of methoxy group lower than that of the hydroxyl group?. Retrieved from [Link]

-

ResearchGate. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

-

University of Groningen. (2021). Computational Study of the Stability of Natural Amino Acid isomers. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]

- 7. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]

- 8. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Spectroscopic Characterization of 4-Aminocyclohexanol Isomers

This guide provides an in-depth analysis of the spectroscopic data for the cis and trans isomers of 4-aminocyclohexanol, a critical bifunctional molecule in pharmaceutical and chemical research. The precise structural elucidation of these stereoisomers is paramount for understanding molecular activity and ensuring product purity.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and interpretive insights.

The Structural Imperative: Distinguishing cis and trans Isomers

4-Aminocyclohexanol exists as two diastereomers: cis and trans. The relative orientation of the amino and hydroxyl groups on the cyclohexane ring dictates their three-dimensional structure and, consequently, their physical and chemical properties. The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The differentiation of the cis and trans isomers is rooted in identifying the preferred conformational arrangement of these substituents.

The trans isomer is the more thermodynamically stable of the two. This increased stability arises from its ability to adopt a diequatorial conformation in the chair form of the cyclohexane ring, which minimizes destabilizing steric interactions. In contrast, the cis isomer must have one substituent in an axial position and the other in an equatorial position, leading to greater steric strain from 1,3-diaxial interactions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Stereochemical Assignment

NMR spectroscopy is an indispensable technique for the unambiguous differentiation of the cis and trans isomers of 4-aminocyclohexanol.[1] The distinct magnetic environments of the protons and carbons in each isomer, arising from their spatial orientations, lead to characteristic differences in chemical shifts (δ) and spin-spin coupling constants (J).[1]

¹H NMR Spectroscopy

The ¹H NMR spectra of the cis and trans isomers of 4-aminocyclohexanol show significant differences, particularly in the chemical shifts of the protons attached to the carbons bearing the hydroxyl (H-1) and amino (H-4) groups.

Table 1: Comparative ¹H NMR Data for 4-Aminocyclohexanol Isomers

| Proton | cis-4-Aminocyclohexanol (in D₂O) | trans-4-Aminocyclohexanol (in D₂O) | Key Distinguishing Features |

| H-1 (CH-OH) | ~3.96 ppm (multiplet)[3] | ~3.58 ppm (multiplet)[3] | The H-1 proton in the cis isomer is equatorial and resonates at a lower field (higher ppm) compared to the axial H-1 proton in the trans isomer.[1] |

| H-4 (CH-NH₂) | ~3.20 ppm (multiplet)[3] | ~2.65 ppm (multiplet)[3] | Similar to H-1, the equatorial H-4 proton in the cis isomer is deshielded relative to the axial H-4 proton in the trans isomer.[1] |

| Cyclohexyl Protons | ~1.68 ppm (multiplet, 8H)[3] | ~1.18 ppm (multiplet, 4H), ~1.85 ppm (multiplet, 4H) | The cyclohexane protons of the trans isomer often show a more resolved pattern due to the fixed chair conformation. |

The key to differentiating the isomers lies in the coupling constants. In cyclohexane systems, the magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[4]

-

trans Isomer: In its stable diequatorial conformation, the H-1 and H-4 protons are in axial positions. This results in large axial-axial (Jₐₐ) couplings with their adjacent axial protons, typically in the range of 10-13 Hz.[1] The observation of a large coupling constant for the H-1 or H-4 proton is a strong indicator of the trans isomer.[1]

-

cis Isomer: In the cis isomer, one substituent is axial and the other is equatorial. This leads to smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings, generally in the range of 2-5 Hz.[1]

Caption: Coupling constant relationships in cis and trans-4-aminocyclohexanol.

¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts also provide valuable information for distinguishing between the cis and trans isomers. The orientation of the substituents affects the shielding of the carbon atoms in the cyclohexane ring.

Table 2: Comparative ¹³C NMR Data for 4-Aminocyclohexanol Isomers

| Carbon | cis-4-Aminocyclohexanol | trans-4-Aminocyclohexanol | Key Distinguishing Features |

| C-1 (CH-OH) | Data not readily available | ~68.0 ppm[1] | The chemical shift of C-1 is influenced by the orientation of the hydroxyl group. |

| C-4 (CH-NH₂) | Data not readily available | ~49.5 ppm[1] | The chemical shift of C-4 is sensitive to the stereochemistry of the amino group. |

| Cyclohexyl Carbons | - | ~35.5, ~31.0 ppm | The carbon chemical shifts will differ due to the different steric environments in the two isomers. |

Experimental Protocol for NMR Data Acquisition

Accurate and reproducible NMR data is contingent on meticulous sample preparation and instrument setup.[1]

-

Sample Preparation:

-

Instrumental Parameters:

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule. For 4-aminocyclohexanol, the key absorptions are associated with the O-H, N-H, C-N, and C-O bonds. While the IR spectra of the cis and trans isomers are generally similar, subtle differences in the fingerprint region can be observed due to the different molecular symmetries and vibrational environments.

Table 3: Key IR Absorption Bands for 4-Aminocyclohexanol

| Wavenumber (cm⁻¹) | Assignment | Description |

| 3200-3600 | O-H stretch, N-H stretch | Broad band due to hydrogen bonding. The N-H stretch of the primary amine will appear as two peaks in this region. |

| 2850-2960 | C-H stretch | Strong absorptions from the cyclohexane ring. |

| 1590-1650 | N-H bend | Bending vibration of the primary amine. |

| 1000-1260 | C-N stretch, C-O stretch | These absorptions are typically found in the fingerprint region and can be complex. |

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a common technique for preparing solid samples for transmission IR spectroscopy.[1]

-

Sample Preparation:

-

Pellet Formation:

-

Place the ground mixture into a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Caption: Experimental workflow for IR spectroscopy using the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Electron Ionization (EI) is a common ionization method for small molecules like 4-aminocyclohexanol, which typically leads to extensive fragmentation.[8]

The mass spectrum of 4-aminocyclohexanol will show a molecular ion peak (M⁺) at m/z 115, corresponding to its molecular weight.[7] The fragmentation pattern is influenced by the presence of the amino and hydroxyl groups.

Table 4: Key Fragments in the Mass Spectrum of trans-4-Aminocyclohexanol

| m/z | Relative Intensity | Possible Fragment |

| 115 | 5.5 | [M]⁺ (Molecular Ion) |

| 98 | 1.3 | [M - NH₃]⁺ |

| 57 | 25.8 | [C₄H₉]⁺ or [C₃H₇N]⁺ |

| 56 | 100.0 | [C₄H₈]⁺ or [C₃H₆N]⁺ |

| 43 | 34.8 | [C₃H₇]⁺ or [C₂H₅N]⁺ |

Data for trans-4-Aminocyclohexanol from ChemicalBook.[7]

The fragmentation of cyclic amines and alcohols often involves alpha-cleavage (cleavage of the bond adjacent to the heteroatom) and loss of small neutral molecules like water or ammonia. For 4-aminocyclohexanol, common fragmentation pathways include the loss of the amino group, the hydroxyl group, or cleavage of the cyclohexane ring.

Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization)

-

Sample Introduction:

-

The sample is introduced into the ion source, typically after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[8] This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).

-

-

Fragmentation:

-

The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragments.[9]

-

-

Mass Analysis and Detection:

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The separated ions are then detected, and a mass spectrum is generated.

-

Conclusion

The comprehensive spectroscopic analysis of 4-aminocyclohexanol is a clear demonstration of how NMR, IR, and MS techniques can be synergistically employed for the complete structural elucidation of small organic molecules. The stereochemical assignment of the cis and trans isomers is definitively achieved through the interpretation of NMR data, particularly the coupling constants of the methine protons. IR spectroscopy confirms the presence of the key functional groups, while mass spectrometry provides the molecular weight and valuable structural information through fragmentation analysis. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize these and similar molecules, ensuring the integrity and purity of materials used in scientific research and development.

References

-

Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis - Publication Server of the University of Greifswald. (2020, December 21). Retrieved from [Link]

-

KBr Pellet Method - Shimadzu. (n.d.). Retrieved from [Link]

-

4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem. (n.d.). Retrieved from [Link]

-

Electron-Spray Ionization Mass Spectrometry - Bio-protocol. (2018, April 24). Retrieved from [Link]

-

Study of thermodynamic and NMR properties of some cyclohexane derivatives. (2025, August 7). Retrieved from [Link]

-

The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - NIH. (n.d.). Retrieved from [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - MDPI. (n.d.). Retrieved from [Link]

-

NMR 5: Coupling Constants - YouTube. (2023, May 15). Retrieved from [Link]

-

Classical electron ionization mass spectra in gas chromatography/mass spectrometry with supersonic molecular beams - Sci-Hub. (n.d.). Retrieved from [Link]

-

Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules | Analytical Chemistry. (2021, January 15). Retrieved from [Link]

-

NMR Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

-

3.1: Electron Ionization - Chemistry LibreTexts. (2022, July 3). Retrieved from [Link]

-

NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50 | Books Gateway. (2024, November 15). Retrieved from [Link]

-

NMR: relating coupling constants and major product : r/chemhelp - Reddit. (2016, February 17). Retrieved from [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). Retrieved from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PubMed Central. (2023, September 8). Retrieved from [Link]

Sources

- 1. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 2. benchchem.com [benchchem.com]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. shimadzu.com [shimadzu.com]

- 7. youtube.com [youtube.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chemguide.co.uk [chemguide.co.uk]

4-Aminocyclohexanol solubility in different solvents

An In-depth Technical Guide to the Solubility of 4-Aminocyclohexanol

Authored by: Gemini, Senior Application Scientist

Abstract

4-Aminocyclohexanol is a bifunctional alicyclic amine of significant interest in the pharmaceutical and chemical industries, primarily serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Ambroxol.[1][2][3] Its utility is profoundly influenced by its solubility characteristics, which dictate reaction conditions, purification strategies, and formulation approaches. This technical guide provides a comprehensive analysis of the solubility of 4-aminocyclohexanol, focusing on its isomers, the theoretical principles governing its solubility, quantitative and qualitative data in various solvents, and the experimental methodologies for its determination. This document is intended for researchers, scientists, and drug development professionals who utilize 4-aminocyclohexanol in their workflows.

Introduction to 4-Aminocyclohexanol: Structure and Significance

4-Aminocyclohexanol (C₆H₁₃NO) is an organic compound featuring a cyclohexane ring substituted with an amino (-NH₂) group and a hydroxyl (-OH) group.[4] It exists as two geometric isomers: cis and trans. The trans isomer is generally the more thermodynamically stable and is the more commonly used form in chemical synthesis.[4]

The presence of both a basic amino group and a polar hydroxyl group on a non-polar cyclohexane scaffold gives the molecule its unique physicochemical properties.[5] Understanding the solubility of these isomers is a critical first step in process development, enabling rational solvent selection for synthesis, designing efficient purification protocols based on selective crystallization, and overcoming challenges in pharmaceutical formulation.

Caption: Molecular structures and key functional groups of 4-aminocyclohexanol isomers.

Physicochemical Properties

A substance's solubility is intrinsically linked to its physical and chemical properties. The trans isomer is typically a white to off-white crystalline solid at room temperature.[4][5]

Table 1: Key Physicochemical Properties of trans-4-Aminocyclohexanol

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO | [1][2][4] |

| Molecular Weight | 115.17 g/mol | [1][4][6] |

| Appearance | White to light yellow crystalline powder/solid | [2][4][5] |

| Melting Point | 108-113 °C | [1][2][4] |

| Boiling Point | 127 °C at 14 mmHg | [1][2][4] |

| Density | ~1.037 g/cm³ | [2][4] |

| Flash Point | 75.4 °C | [2][4] |

| pKa | 15.12 ± 0.40 (Predicted) | [3] |

| LogP | -0.4 | [3] |

Principles of Solubility

The solubility of 4-aminocyclohexanol is governed by the interplay between its polar functional groups and its non-polar hydrocarbon ring.

-

Polarity and Hydrogen Bonding : The amino (-NH₂) and hydroxyl (-OH) groups are polar and capable of forming hydrogen bonds with solvent molecules.[5] This is the primary reason for its solubility in polar protic solvents like water, methanol, and ethanol.[5][7] These solvent molecules can act as both hydrogen bond donors and acceptors, effectively solvating the 4-aminocyclohexanol molecule.

-

"Like Dissolves Like" : The non-polar cyclohexane backbone allows for some interaction with non-polar or weakly polar solvents. However, the strong intermolecular hydrogen bonding in solid 4-aminocyclohexanol (crystal lattice energy) must be overcome, which non-polar solvents cannot do effectively. This results in lower solubility in solvents like hydrocarbons.

-

Effect of Isomerism : The trans isomer, with its equatorial substituents, generally has higher thermodynamic stability and can pack more efficiently into a crystal lattice compared to the cis isomer. This difference in crystal lattice energy can lead to variations in solubility between the two isomers, a principle often exploited in their separation.[5][8]

Solubility Profile Across Different Solvents

The solubility of 4-aminocyclohexanol has been reported across a range of solvents. The trans isomer is the most studied, and the data below primarily pertains to it unless otherwise specified.

Table 2: Solubility of 4-Aminocyclohexanol in Various Solvents

| Solvent Class | Solvent | Solubility Description | Source(s) |

| Polar Protic | Water | Soluble | [3][4][5][9] |

| Methanol (MeOH) | Soluble / Slightly Soluble | [1][3][5][10] | |

| Ethanol (EtOH) | Soluble | [1][5] | |

| Isopropanol (IPA) | Soluble (in buffer) | [4] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Acetone | Soluble | [1] | |

| Chlorinated | Chloroform (CHCl₃) | Slightly Soluble | [1][3][4] |

| Ethers | Ethylenglycoldimethylether | Used for recrystallization/separation | [8] |

| Hydrocarbons | Toluene | Used for recrystallization | [8] |

Note: There can be conflicting reports (e.g., "soluble" vs. "slightly soluble" in methanol) which may depend on the specific grade of the compound, temperature, and experimental method used.[1][4] The cis isomer is also reported to be soluble in water and various organic solvents.[11]

Factors Influencing Solubility

Several external factors can be manipulated to control the solubility of 4-aminocyclohexanol.

-

Temperature : In most cases, the solubility of a solid in a liquid increases with temperature. This principle is fundamental to purification by recrystallization, where a saturated solution is prepared at a high temperature and then cooled to induce crystallization of the purified compound.

-

pH : The amino group on 4-aminocyclohexanol is basic. In acidic aqueous solutions (low pH), this group will be protonated to form an ammonium salt (-NH₃⁺). This salt is ionic and typically exhibits significantly higher water solubility than the neutral molecule. Conversely, in highly alkaline solutions, the hydroxyl group could be deprotonated, but this effect is less pronounced as alcohols are very weak acids.

-

Ionic Strength : The addition of salts can alter solubility. A German patent describes a method for separating trans-4-aminocyclohexanol from a mixture with its cis isomer by adding a sufficient amount of KOH or NaOH to an aqueous solution.[8] This increases the ionic strength and lowers the freezing point, causing the less soluble trans isomer to selectively crystallize out upon cooling.[8]

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

To obtain reliable and reproducible quantitative solubility data, a standardized protocol is essential. The isothermal shake-flask method is a widely accepted technique for this purpose.

Causality Behind Experimental Choices:

-

Isothermal Conditions : Solubility is temperature-dependent. Maintaining a constant temperature is crucial for accurate and comparable results. A water bath or incubator is used to eliminate temperature fluctuations.

-

Equilibrium Achievement : The goal is to measure the concentration of a saturated solution. A sufficient equilibration time (e.g., 24-48 hours) with continuous agitation ensures that the system has reached a dynamic equilibrium where the rate of dissolution equals the rate of precipitation.

-

Excess Solute : Using an excess of the solid solute ensures that the solution becomes saturated and that undissolved solid remains, confirming equilibrium.

-

Filtration : It is critical to separate the undissolved solid from the saturated solution before analysis. A syringe filter with a pore size that retains the solid particles (e.g., 0.45 µm) is used to obtain a clear filtrate for concentration measurement.

Step-by-Step Methodology

-

Preparation : Add an excess amount of 4-aminocyclohexanol to a series of vials or flasks, each containing a known volume of the selected solvent.

-

Equilibration : Seal the containers and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples at a constant speed for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the samples to stand undisturbed in the bath for a short period (e.g., 1-2 hours) to let the excess solid settle.

-

Sampling : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.45 µm PTFE) and dispense the clear filtrate into a clean, pre-weighed vial for analysis. This step must be performed quickly to avoid temperature changes that could alter solubility.

-

Analysis : Determine the concentration of 4-aminocyclohexanol in the filtrate using a validated analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[12][13]

-

Calculation : Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the volume of the aliquot.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Practical Implications in Research and Development

-

Purification via Recrystallization : The moderate solubility in polar solvents and the change in solubility with temperature are key to purification. For instance, crude 4-aminocyclohexanol can be dissolved in a minimal amount of a hot solvent (like water or toluene) and then cooled to crystallize the pure compound, leaving impurities behind in the mother liquor.[5][8]

-

Reaction Medium Selection : In its role as a chemical intermediate, selecting a solvent in which 4-aminocyclohexanol and other reactants are soluble is crucial for achieving a homogeneous reaction environment, which often leads to faster reaction rates and higher yields.[3]

-

Isomer Separation : As noted, the differential solubility of cis and trans isomers, particularly in aqueous solutions with high ionic strength, provides a viable, non-chromatographic method for their separation on an industrial scale.[8]

-

Pharmaceutical Formulation : For any API derived from 4-aminocyclohexanol, understanding the solubility of the final compound is paramount. The hydrophilic/hydrophobic balance, influenced by the aminocyclohexanol moiety, will affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Safety and Storage

4-Aminocyclohexanol requires careful handling. It is classified as a corrosive substance that causes severe skin burns and eye damage.[5][6][10] It is also known to be hygroscopic and potentially air-sensitive.[3][4]

-

Handling : Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place.[2][3] Storage under an inert atmosphere is recommended to prevent degradation.[3]

Conclusion

The solubility of 4-aminocyclohexanol is a multifaceted property dictated by its unique bifunctional structure. Its good solubility in polar protic solvents is attributed to extensive hydrogen bonding, while its non-polar ring provides some affinity for less polar media. Factors such as temperature, pH, and ionic strength can be strategically manipulated to control its solubility, enabling efficient purification, isomer separation, and rational design of synthetic routes. A thorough understanding of these principles and access to reliable solubility data are indispensable for scientists and researchers aiming to leverage the full potential of this versatile chemical intermediate in pharmaceutical and chemical applications.

References

- 1. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]

- 2. innospk.com [innospk.com]

- 3. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trans-4-Aminocyclo hexanol Manufacturer at Best Price in Ankleshwar, Gujarat [shreeneels.net]

- 8. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]

- 9. chembk.com [chembk.com]

- 10. trans-4-Aminocyclohexanol | 27489-62-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 11. CAS 40525-78-8: cis-4-Aminocyclohexanol | CymitQuimica [cymitquimica.com]

- 12. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

Navigating the Landscape of 4-Aminocyclohexanol: A Technical Guide for Researchers

An in-depth exploration of the commercial availability, synthesis, and critical applications of 4-Aminocyclohexanol, a pivotal building block in modern drug discovery and development.

Introduction: The Strategic Importance of 4-Aminocyclohexanol